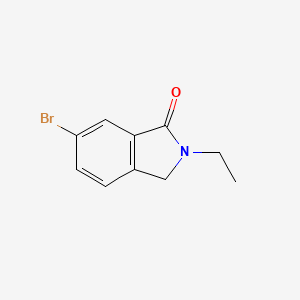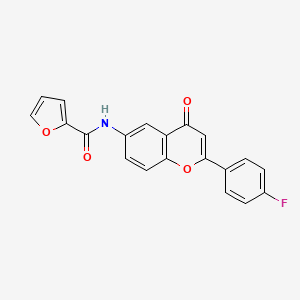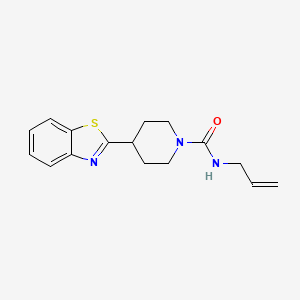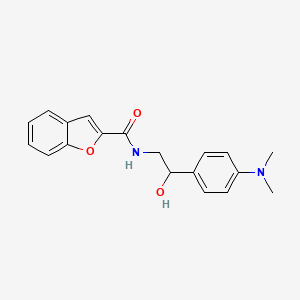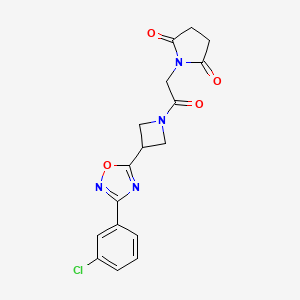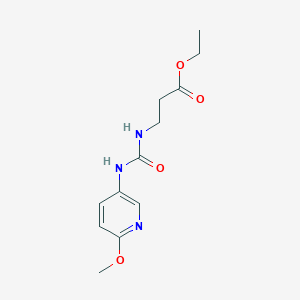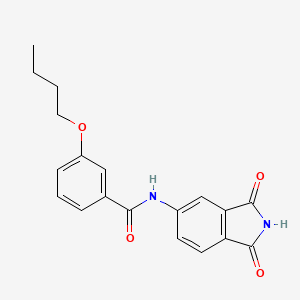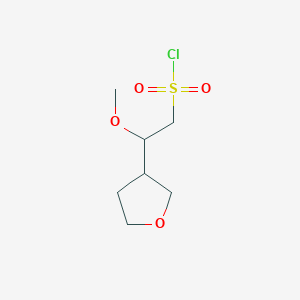
2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the IUPAC name 2-methoxy-2-(tetrahydrofuran-3-yl)ethane-1-sulfonyl chloride . It has a molecular weight of 228.7 .
Molecular Structure Analysis
The InChI code for 2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride is 1S/C7H13ClO4S/c1-11-7(5-13(8,9)10)6-2-3-12-4-6/h6-7H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.科学的研究の応用
Environmental Fate and Degradation
Research on the environmental fate and degradation of related compounds such as metolachlor and alachlor provides insights into how similar chemicals might behave in aquatic systems. These studies show patterns of breakdown product formation, including ethane sulfonic acid (ESA) and oxanillic acid, in outdoor tank mesocosms under various treatments. The formation patterns of ESA were similar across treatments, while oxanillic acid formation differed for the two herbicides, suggesting that aquatic transformation pathways might resemble those in soils but favor different branches of the pathway for different compounds (Graham et al., 1999).
Analytical Chemistry and Enantioselective Separation
Enantiomeric separation of metolachlor and its metabolites using liquid chromatography-mass spectrometry (LC-MS) and capillary zone electrophoresis (CZE) has been demonstrated. This separation is crucial for studying the stereoselectivity of biodegradation processes and could be relevant for analyzing the stereochemistry of similar sulfonyl chloride compounds in environmental samples (Klein et al., 2006).
Photolytic Generation and Reactivity
The photolytic generation of a dithio carbocation from 1,3-dithiolane derivatives, including 2-methoxy derivatives, shows the reactivity of such compounds under specific conditions. This research highlights the potential for using photolysis to study the reactivity of 2-methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride and similar compounds in synthetic organic chemistry (Okuyama et al., 1991).
Base-Assisted Displacement Reactions
Computational studies on the mechanism of base-assisted displacement of chloride by alcohol in sulfinyl derivatives offer insights into the reactivity of sulfonyl chlorides with nucleophiles. Such studies are crucial for understanding the chemical behavior of 2-methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride in the presence of bases and nucleophiles (Balcells et al., 2006).
Environmental Toxicity and Degradation Products
The comparative responses of sperm cells and embryos of the Pacific oyster to exposure to metolachlor and its degradation products, including metolachlor ethane sulfonic acid (MESA) and metolachlor oxanilic acid (MOA), provide insights into the environmental toxicity of chloroacetanilide herbicides and their degradation products. Such studies highlight the importance of assessing the ecological impact of similar sulfonyl chloride compounds and their breakdown products (Mai et al., 2014).
Safety and Hazards
特性
IUPAC Name |
2-methoxy-2-(oxolan-3-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-11-7(5-13(8,9)10)6-2-3-12-4-6/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYDJVKXCAIWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

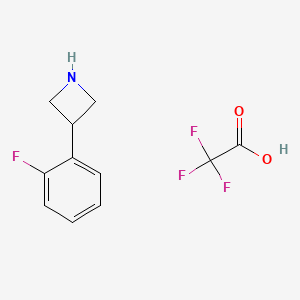
![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)
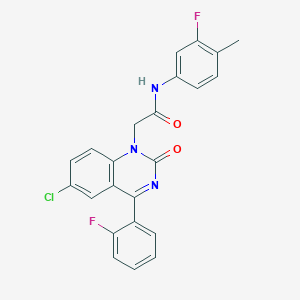

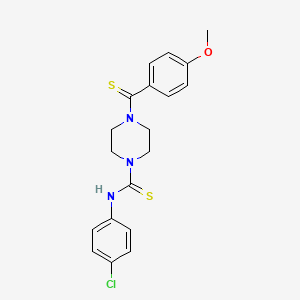
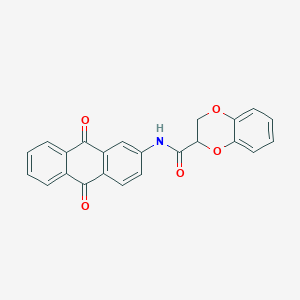
![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)
